REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][CH2:11][C:10](=O)[CH2:9]1)(OC(C)(C)C)=O.[C:15]1([Mg]Br)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.FC(F)(F)C(O)=O>C1COCC1.O.CCOC(C)=O>[C:15]1([C:10]2[CH2:9][NH:8][CH2:13][CH2:12][CH:11]=2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1
|
Name
|
|
Quantity
|
98.5 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N1CC(CCC1)=O
|
Name
|
|
Quantity
|
118.2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Mg]Br
|
Name
|
|
Quantity
|
593.22 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
44.86 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
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Name
|
|
Quantity
|
741.53 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
Stir the mixture at 0° C. for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Concentrate partially the mixture
|
Type
|
CUSTOM
|
Details
|
removing about 450 mL of solvent
|
Type
|
CUSTOM
|
Details
|
to give brown oil
|
Type
|
STIRRING
|
Details
|
stir at 22° C. for 1 h
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
Stir the mixture at 22° C. for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
to give a red solution
|
Type
|
TEMPERATURE
|
Details
|
Then, warm the red solution at 75° C. for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cool slowly to 22° C. for 18 h
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the mixture
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
FILTRATION
|
Details
|
Filter the brown suspension
|
Type
|
CONCENTRATION
|
Details
|
concentrate the mother liquors
|
Type
|
CUSTOM
|
Details
|
to give a brown solution
|
Type
|
EXTRACTION
|
Details
|
Extract this solution with DCM (5×800 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrate the organic layers
|
Type
|
FILTRATION
|
Details
|
Filter the aqueous layer through CELITE®
|
Type
|
CUSTOM
|
Details
|
separate the filtrates
|
Type
|
CONCENTRATION
|
Details
|
Concentrate all the combined organics
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=CCCNC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 103.1 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |